molecular formula C24H34N8O4S2.2HNO3<br>C24H36N10O10S2 B8205273 Thiamine disulfide nitrate CAS No. 112141-12-5

Thiamine disulfide nitrate

Cat. No.: B8205273
CAS No.: 112141-12-5
M. Wt: 688.7 g/mol
InChI Key: MSVPLGIAUQGBIU-PAAHXCEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiamine disulfide nitrate typically involves the formation of a disulfide bond between two thiamine molecules. This can be achieved through the oxidation of thiamine using mild oxidizing agents. The nitrate group is then introduced through a nitration reaction, which involves the reaction of thiamine disulfide with nitric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Thiamine disulfide nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of thiamine disulfide nitrate is fundamentally linked to its role as a derivative of thiamine. Thiamine is an essential nutrient that plays a pivotal role in cellular energy production and the maintenance of neuronal health. The disulfide bond in this compound can undergo reduction in the body, resulting in the formation of free thiamine and other sulfur-containing metabolites. These metabolites are involved in various biochemical pathways, including glucose metabolism and antioxidant defense .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiamine disulfide nitrate is unique due to the presence of both a disulfide bond and a nitrate group. This combination enhances its stability and bioavailability compared to other thiamine derivatives. Additionally, the disulfide bond allows for redox regulation, making it a valuable compound for studying cellular redox processes and potential therapeutic applications .

Properties

CAS No.

112141-12-5

Molecular Formula

C24H34N8O4S2.2HNO3
C24H36N10O10S2

Molecular Weight

688.7 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid

InChI

InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)/b21-15-,22-16-;;

InChI Key

MSVPLGIAUQGBIU-PAAHXCEKSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiamine disulfide nitrate
Reactant of Route 2
Reactant of Route 2
Thiamine disulfide nitrate
Reactant of Route 3
Thiamine disulfide nitrate
Reactant of Route 4
Thiamine disulfide nitrate
Reactant of Route 5
Thiamine disulfide nitrate
Reactant of Route 6
Thiamine disulfide nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.